

# Technical Monograph: 2-Chloro-N-(4-ethoxyphenyl)propanamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 2-chloro-N-(4-ethoxyphenyl)propanamide  
**CAS No.:** 868771-18-0  
**Cat. No.:** B2937209

[Get Quote](#)

## Chemical Identity & IUPAC Nomenclature Analysis

Compound Name: **2-chloro-N-(4-ethoxyphenyl)propanamide** Common Synonyms:

-Chloropropionyl-p-phenetidine; Chloro-Lactophenin Molecular Formula:

Molecular Weight: 227.69 g/mol [1]

## Nomenclature Decomposition

The IUPAC name is constructed based on the priority of functional groups, determining the parent structure and substituents.

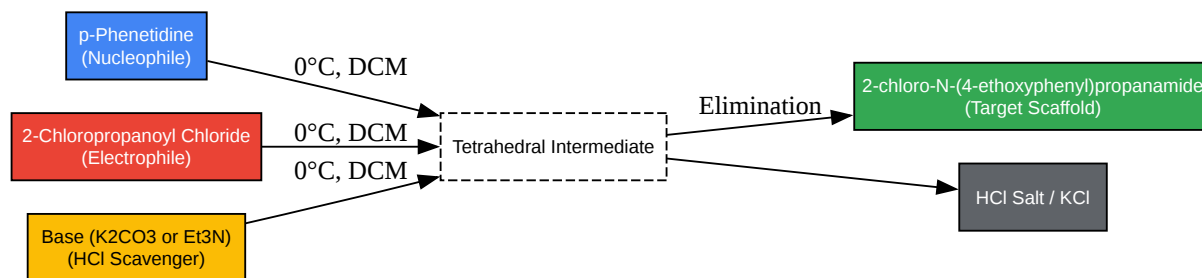
Component	Rationale
Parent Chain	Propanamide: The three-carbon chain containing the amide carbonyl ( ) takes precedence over the ether and benzene ring.
Principal Group	Amide: The nitrogen-linked carbonyl determines the suffix "-amide".
N-Substituent	N-(4-ethoxyphenyl): The nitrogen atom is substituted with a phenyl ring. The phenyl ring itself has an ethoxy ( ) group at the 4-position (para) relative to the nitrogen attachment.
Acyl Substituent	2-chloro: A chlorine atom is attached to the second carbon of the propanamide chain (the -carbon).
Stereochemistry	The C2 position is a chiral center. While the name implies a racemate, specific enantiomers are designated as (2R)- or (2S)-.

## Synthetic Protocol: Acylation of p-Phenetidine

The synthesis of **2-chloro-N-(4-ethoxyphenyl)propanamide** proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) using p-phenetidine and 2-chloropropanoyl chloride.

### Reaction Scheme

The reaction involves the attack of the nucleophilic aniline nitrogen on the electrophilic carbonyl carbon of the acid chloride. A base is required to scavenge the liberated hydrogen chloride (HCl) to drive the equilibrium forward and prevent the protonation of the unreacted amine.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for the acylation of p-phenetidine. The base prevents acid-mediated deactivation of the nucleophile.

## Experimental Procedure

Reagents:

- p-Phenetidine (1.0 eq)
- 2-Chloropropanoyl chloride (1.1 eq)
- Triethylamine ( ) or Potassium Carbonate ( ) (1.2 eq)
- Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

- Preparation: Dissolve p-phenetidine (13.7 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.
- Base Addition: Add triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

- **Acylation:** Dropwise add 2-chloropropanoyl chloride (10.7 mL, 110 mmol) over 30 minutes. The solution will likely turn cloudy due to the formation of triethylamine hydrochloride salts.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 3 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes); the starting amine spot ( ) should disappear.
- **Workup:** Quench the reaction with water (100 mL). Separate the organic layer and wash successively with 1M HCl (to remove unreacted amine), saturated (to remove acid chloride byproducts), and brine.
- **Isolation:** Dry the organic phase over anhydrous , filter, and concentrate in vacuo.
- **Purification:** Recrystallize the crude solid from ethanol/water or purify via silica gel flash chromatography.

## Physicochemical & Reactivity Profile

This molecule serves as a "warhead" intermediate. The

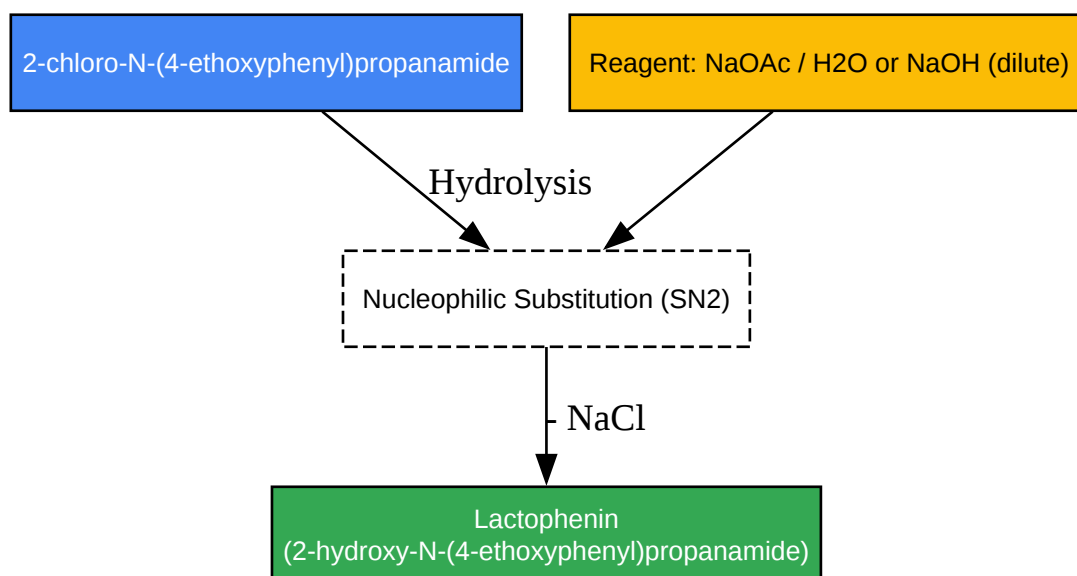
-chloro position is highly reactive toward nucleophiles, making it a versatile scaffold for synthesizing more complex pharmaceutical agents.

### Key Properties

Property	Value (Predicted)	Relevance
LogP	~2.1	Moderate lipophilicity; good membrane permeability.
H-Bond Donors	1 (Amide NH)	Critical for receptor binding.
H-Bond Acceptors	3 (Amide O, Ether O, Cl)	Interaction points for solvating water or protein targets.
Reactivity	Susceptible	The C-Cl bond is activated by the adjacent carbonyl, facilitating substitution.

## Downstream Utility: Synthesis of Lactophenin

The primary historical application of this scaffold is the synthesis of Lactophenin (Lactylphenetidin), a non-steroidal anti-inflammatory drug (NSAID) analog. This is achieved via hydrolysis of the chloride to a hydroxyl group.



[Click to download full resolution via product page](#)

Figure 2: Transformation of the chloro-intermediate to Lactophenin via nucleophilic substitution.

## Safety & Toxicology (E-E-A-T)

Warning: As an

-haloamide, **2-chloro-N-(4-ethoxyphenyl)propanamide** is a potent alkylating agent.

- Skin Sensitization: Capable of alkylating cysteine residues in skin proteins, leading to allergic contact dermatitis.
- Handling: Must be handled in a fume hood with nitrile gloves.
- Metabolic Toxicity: Like its parent Phenacetin, derivatives of p-phenetidine can undergo metabolic activation (N-hydroxylation) leading to methemoglobinemia and potential nephrotoxicity upon chronic exposure.

## References

- IUPAC Nomenclature of Organic Chemistry. Blue Book Rules P-66.1 (Amides). International Union of Pure and Applied Chemistry. [\[Link\]](#)
- Synthesis of Phenetidine Derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- PubChem Compound Summary: N-(4-Ethoxyphenyl)propanamide (Parent Structure). National Center for Biotechnology Information. [\[Link\]](#)
- Lactophenin (Lactylphenetidid) Profile. DrugBank Online. (Context for the downstream active pharmaceutical ingredient). [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. N-\(4-Ethoxyphenyl\)propanamide | C11H15NO2 | CID 586276 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-(4-ethoxyphenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2937209/docs#technical-monograph-2-chloro-n-4-ethoxyphenyl-propanamide\]](https://www.benchchem.com/product/b2937209/docs#technical-monograph-2-chloro-n-4-ethoxyphenyl-propanamide)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)